4-Methyl-1,3-benzodioxole-5-carboxylic acid
Overview
Description
4-Methyl-1,3-benzodioxole-5-carboxylic acid, also known as Piperonylic acid , is a chemical compound with the molecular formula C9H8O4 . Its molecular weight is 180.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxole ring with a carboxylic acid group at the 5-position and a methyl group at the 4-position . The InChI code for this compound is 1S/C9H8O4/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3,(H,10,11) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Pharmaceutical Development
4-Methyl-1,3-benzodioxole-5-carboxylic acid and its derivatives have been explored for their potential in pharmaceutical development, particularly in the design of drugs targeting endothelin receptors, which play crucial roles in cardiovascular diseases. A study developed potent endothelin-A receptor antagonists incorporating the benzodioxole group, highlighting the significance of this moiety in enhancing receptor affinity and selectivity (Tasker et al., 1997). Another investigation focused on the green synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, demonstrating potent in vitro antimicrobial and antifungal activities, utilizing varied benzaldehyde derivatives including this compound (Bhat et al., 2015).
Material Science
In material science, derivatives of this compound have been utilized in the synthesis of coordination polymers with potential applications in luminescent materials and magnetic properties. For example, two coordination polymers based on this acid were synthesized, showcasing unique interpenetrating three-dimensional frameworks with potential applications in luminescent and magnetic materials (He et al., 2020).
Environmental Studies
The environmental persistence and effects of benzotriazole derivatives, including this compound, have been studied, particularly their role as corrosion inhibitors and their presence in wastewater and aquatic environments. Research into the occurrence and removal of benzotriazoles from wastewater treatment plants highlights the challenges in eliminating these persistent pollutants from the water cycle, pointing to the need for improved treatment methods (Reemtsma et al., 2010).
Safety and Hazards
The safety information for 4-Methyl-1,3-benzodioxole-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have significant effects on cellular processes .
Properties
IUPAC Name |
4-methyl-1,3-benzodioxole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBAZLLBRLOTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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